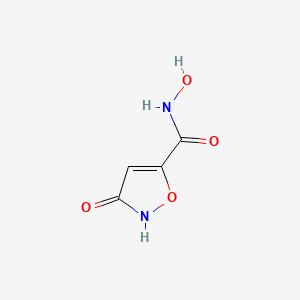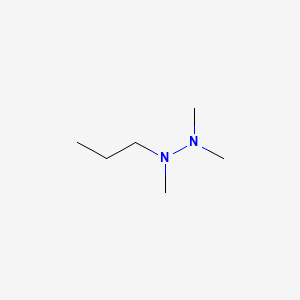![molecular formula C6H6N2O B13952888 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one CAS No. 51970-86-6](/img/structure/B13952888.png)
1H-Pyrrolo[1,2-A]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[1,2-A]imidazol-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system combining a pyrrole and an imidazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of alpha-ketoamides with proline under decarboxylative conditions . This method typically yields the compound with high diastereoselectivity, favoring the trans-isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as multicomponent reactions and intramolecular cyclizations, are likely employed .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[1,2-A]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
Imidazo[1,2-a]pyrazine: Versatile scaffold in drug development with multifarious biological activities.
Substituted Imidazoles: Key components in various applications due to their functional group compatibility.
Uniqueness: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one stands out due to its unique fused ring system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
51970-86-6 |
|---|---|
Molekularformel |
C6H6N2O |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
1,3-dihydropyrrolo[1,2-a]imidazol-2-one |
InChI |
InChI=1S/C6H6N2O/c9-6-4-8-3-1-2-5(8)7-6/h1-3H,4H2,(H,7,9) |
InChI-Schlüssel |
XGQSFBWDCHPCOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=CC=CN21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


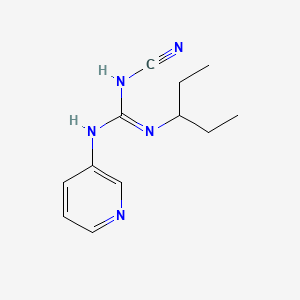
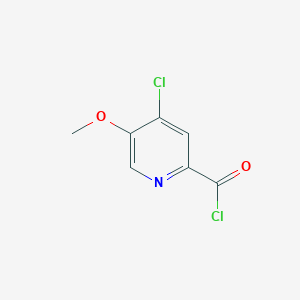
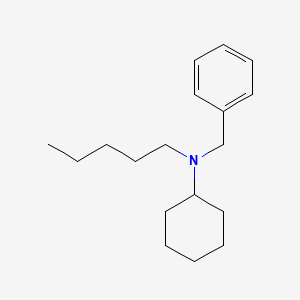


![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)
